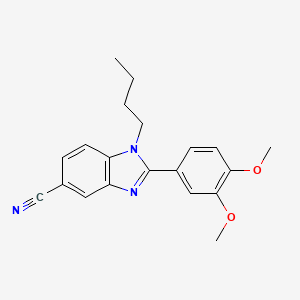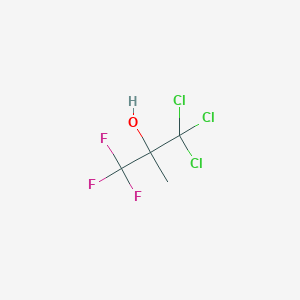
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- is a chemical compound with the molecular formula C4H6Cl3F3O It is a derivative of 2-propanol where the hydrogen atoms are replaced by trichloro and trifluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- typically involves the halogenation of 2-propanol. The process includes the introduction of chlorine and fluorine atoms to the propanol molecule under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired substitution.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a multi-step process involving the chlorination and fluorination of propanol derivatives. The process is optimized to maximize yield and purity, and it often involves the use of advanced separation and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can convert it back to less halogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloro-trifluoroacetone, while substitution with hydroxide ions may produce trichloro-trifluoroethanol.
Applications De Recherche Scientifique
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its use as a preservative.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- involves its interaction with molecular targets in biological systems. The compound can affect cell membranes and proteins, leading to changes in cellular function. It may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: A similar compound with trichloro groups but without the trifluoro groups.
2-Propanol, 1,1,1-trichloro-2-methyl-: Another related compound with only trichloro groups.
Uniqueness
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- is unique due to the presence of both trichloro and trifluoro groups, which impart distinct chemical properties. These groups enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
145938-91-6 |
|---|---|
Formule moléculaire |
C4H4Cl3F3O |
Poids moléculaire |
231.42 g/mol |
Nom IUPAC |
1,1,1-trichloro-3,3,3-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H4Cl3F3O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3 |
Clé InChI |
WUNCYUIIHPDUNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)
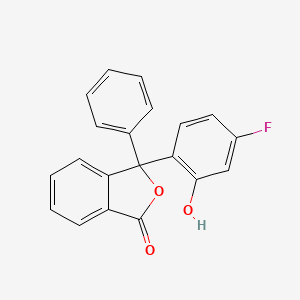

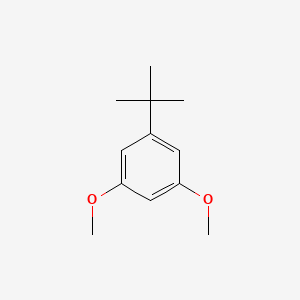

![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
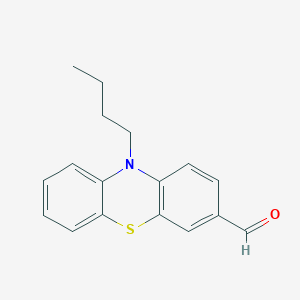

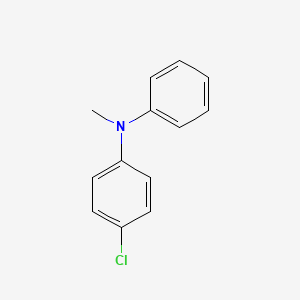
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
![(2S)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B12548789.png)
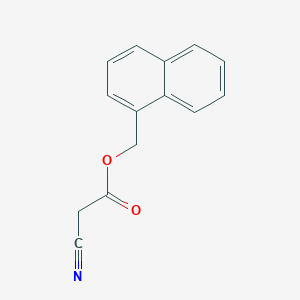
![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
